Despropylene Gatifloxacin

Description

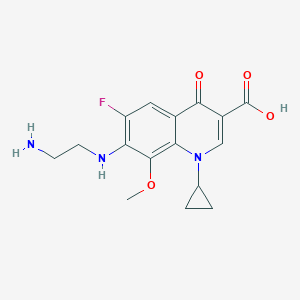

Structure

3D Structure

Properties

IUPAC Name |

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWBCRPZUUYZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593899 | |

| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172426-86-7 | |

| Record name | Despropylene gatifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPYLENE GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Despropylene Gatifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against a variety of pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[1] Despropylene Gatifloxacin is a known metabolite and impurity of Gatifloxacin.[2] This technical guide provides an in-depth look at the chemical structure of this compound, offering a comparative analysis with its parent compound, Gatifloxacin. This document details the synthesis, chemical properties, and biological implications, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical Structures

The chemical structures of Gatifloxacin and this compound are presented below. The primary structural difference lies in the substitution at the C-7 position of the quinolone core. Gatifloxacin features a 3-methylpiperazinyl group, while this compound has a 2-aminoethylamino side chain.

Gatifloxacin

-

IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Molecular Formula: C₁₉H₂₂FN₃O₄

-

Molecular Weight: 375.39 g/mol

This compound

-

IUPAC Name: 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]

-

Molecular Formula: C₁₆H₁₈FN₃O₄[3]

-

Molecular Weight: 335.34 g/mol [3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental for drug development. The following tables summarize key physicochemical and spectroscopic data for both Gatifloxacin and this compound.

Table 1: Physicochemical Properties

| Property | Gatifloxacin | This compound |

| Molecular Formula | C₁₉H₂₂FN₃O₄ | C₁₆H₁₈FN₃O₄ |

| Molecular Weight ( g/mol ) | 375.39 | 335.34[3] |

| CAS Number | 112811-59-3 | 172426-86-7 |

Table 2: Spectroscopic Data

| Data Type | Gatifloxacin | This compound |

| ¹H NMR | Data available in literature | Predicted shifts would show signals for the ethylamino group protons and the absence of the methyl and piperazine protons seen in Gatifloxacin. |

| ¹³C NMR | Data available in literature | Predicted shifts would indicate the presence of the ethylamino carbon signals and the absence of the methyl and piperazine carbon signals. |

| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 376.16 | [M+H]⁺ ≈ 336.13 |

Synthesis Protocols

The synthesis of this compound is noted in the literature as a metabolite and impurity of Gatifloxacin. While a detailed, standalone protocol for its synthesis is not extensively published, its formation can be inferred from the synthesis of related Gatifloxacin dimers.

General Synthesis of Gatifloxacin

The synthesis of Gatifloxacin typically involves the condensation of a cyclopropyl-fluoro-quinolone carboxylic acid derivative with 2-methylpiperazine.[2] One common starting material is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

Inferred Synthesis of this compound

The synthesis of this compound, or 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, would logically involve the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethylenediamine. This reaction would substitute the fluorine at the C-7 position with the aminoethylamino group.

Experimental Protocol: Synthesis of a Gatifloxacin Dimer (as a proxy for this compound synthesis)

The following protocol for the synthesis of a Gatifloxacin dimer provides insight into the reaction conditions that could be adapted for the synthesis of this compound.

-

Reaction Setup: A suspension of 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the theoretical precursor to a dimer, and structurally related to this compound) is prepared in dimethyl sulfoxide (DMSO).[2]

-

Addition of Reagent: To this suspension, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate is added.[2]

-

Reaction Conditions: The reaction mixture is heated to 70-75 °C and maintained at this temperature for 16 hours.[2]

-

Workup: The resulting slurry is cooled to room temperature, and the product is collected by filtration.[2]

Biological Activity and Mechanism of Action

Gatifloxacin exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[1] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.

As this compound is a metabolite of Gatifloxacin, its biological activity is of significant interest. While direct comparative studies on the antibacterial potency of this compound are limited in the available literature, it is plausible that it retains some antibacterial activity due to the preserved pharmacophore of the fluoroquinolone core. However, the modification at the C-7 position is known to influence the potency and spectrum of activity of fluoroquinolones.

Experimental Protocol: Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness. The following is a general protocol for determining the MIC of a compound like Gatifloxacin or this compound.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Gatifloxacin Mechanism of Action

This diagram illustrates the signaling pathway of Gatifloxacin's antibacterial action.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Conclusion

This compound represents a key molecule in the study of Gatifloxacin's metabolism and impurity profile. Understanding its chemical structure, properties, and synthesis is crucial for drug development professionals to ensure the quality, safety, and efficacy of Gatifloxacin-based therapies. While further research is needed to fully elucidate the comparative biological activity of this compound, the information presented in this guide provides a solid foundation for researchers in the field. The provided experimental protocols and workflow diagrams serve as practical tools for the synthesis and evaluation of this and other related fluoroquinolone compounds.

References

Despropylene Gatifloxacin: A Technical Guide to a Key Gatifloxacin Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Despropylene Gatifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document outlines its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context surrounding its control in pharmaceutical products.

Introduction to Gatifloxacin and its Impurities

Gatifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The presence of impurities in an active pharmaceutical ingredient (API) like Gatifloxacin can arise from various stages, including synthesis, purification, and storage. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product.

This compound is recognized as a metabolite and a potential degradation product of Gatifloxacin.[1] Its presence in Gatifloxacin drug substances and products must be monitored and controlled.

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental for its effective identification and quantification.

| Parameter | Value | Reference |

| IUPAC Name | 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 172426-86-7 | [2] |

| Molecular Formula | C₁₆H₁₈FN₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 335.33 g/mol | --INVALID-LINK-- |

Formation and Synthesis of this compound

This compound can be formed through the degradation of Gatifloxacin or arise as a process-related impurity during its synthesis. One documented synthetic pathway involves the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate with a side chain that ultimately forms the despropylene moiety.

While the precise mechanisms of its formation as a degradation product are not extensively detailed in publicly available literature, a plausible pathway involves the cleavage of the piperazine ring in the Gatifloxacin molecule.

Analytical Methodologies for Detection and Quantification

The control of this compound relies on robust analytical methods capable of separating it from the parent Gatifloxacin molecule and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method

While a specific validated method for this compound was not found in the public domain, a suitable starting point would be a stability-indicating HPLC method developed for Gatifloxacin and its related substances. The following protocol is a composite based on existing literature and would require validation for its intended use.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 35°C |

| Detection | UV at 293 nm |

| Reference | Adapted from Peddi Kiranmayi et al. |

Experimental Workflow for Method Validation

A crucial step for any analytical method is its validation to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Quantitative Data and Regulatory Limits

Specific quantitative data for typical levels of this compound in commercial Gatifloxacin products are not publicly available. Similarly, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) do not list a specific limit for this compound.

In the absence of a specific limit, the general guidelines from the ICH for reporting, identification, and qualification of impurities in new drug substances apply.

Table 2: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Biological Activity and Signaling Pathways

There is no publicly available information on the specific biological activity, toxicity, or effects on cellular signaling pathways of this compound. As a matter of good practice in drug development, any impurity present at a level that requires qualification should be assessed for its potential pharmacological and toxicological effects. The absence of such data for this compound underscores the importance of controlling its levels in the final drug product to as low as reasonably practicable.

Conclusion

References

literature review on Gatifloxacin degradation products

An In-depth Technical Guide on the Degradation Products of Gatifloxacin

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The stability of a drug substance like Gatifloxacin is a critical attribute that can affect its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the degradation profile of Gatifloxacin under various stress conditions is paramount for the development of stable pharmaceutical formulations and for ensuring patient safety.

This technical guide provides a comprehensive literature review of the degradation products of Gatifloxacin. It consolidates findings from forced degradation, photodegradation, ozonation, and biodegradation studies. The guide details the experimental protocols used to identify these degradants, presents quantitative data in structured tables, and visualizes key pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.

Degradation Pathways and Products

Gatifloxacin's structure, which includes a quinolone core, a cyclopropyl group, a fluorine atom, and a methylpiperazinyl side chain, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic environments.

1. Acidic and Basic Hydrolysis: Gatifloxacin has shown varying stability under acidic and basic conditions. One study reported approximately 28.09% degradation in acidic conditions.[4] Another study found the drug to be relatively stable under acidic (2.52% degradation) and alkaline (4.05% degradation) conditions.[5] In contrast, a different investigation observed significant degradation under acidic stress, while the drug remained highly stable in basic conditions.[6] These discrepancies highlight the influence of specific experimental conditions (e.g., concentration of acid/base, temperature, duration) on the degradation profile.

2. Oxidative Degradation: Oxidative conditions consistently lead to significant degradation of Gatifloxacin. Studies have reported degradation levels as high as 34.5% when exposed to hydrogen peroxide.[5] The piperazine ring and the double bond in the quinolone structure are potential sites for oxidative attack.[7] This degradation results in multiple degradation products, as evidenced by the appearance of several additional peaks in HPLC chromatograms.[5][8]

3. Thermal and Photolytic Degradation: Gatifloxacin generally exhibits good stability under thermal stress.[5][6] However, it is sensitive to light.[9] Photodegradation can occur through direct photolysis and self-sensitized photolysis involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[10] The photodegradation process has been shown to follow pseudo-first-order kinetics and is influenced by solution pH.[10] Key photodegradation pathways include defluorination, decarboxylation, and oxidation or rearrangement of the piperazinyl ring.[11] Notably, some photodegradation products may retain or even exhibit higher antibacterial activity than the parent Gatifloxacin molecule, which is a significant consideration for environmental risk assessment.[11][12]

Degradation by Ozonation

Ozonation is an advanced oxidation process (AOP) used in water treatment to remove pharmaceuticals. The degradation pathway of Gatifloxacin by ozone is highly dependent on the pH of the medium, which dictates the dominant reactive species (molecular ozone vs. hydroxyl radicals).[7][13]

-

At acidic pH (e.g., pH 3): The ozone attack primarily occurs on the protonated piperazinyl ring.[7]

-

At neutral pH (e.g., pH 7): A mix of molecular ozone and hydroxyl radical attacks leads to a different set of by-products.

-

At alkaline pH (e.g., pH 10): Degradation is most rapid, driven mainly by non-selective hydroxyl radicals. The initial attack is proposed to be on the deprotonated carboxyl group.[7][13]

Mass spectrometry has been used to identify the mass-to-charge ratios (m/z) of various intermediates formed during ozonation, allowing for the proposal of detailed degradation routes.[7][13]

Biodegradation

Studies on the biodegradation of Gatifloxacin are important for understanding its environmental fate. Research using the microalga Chlamydomonas reinhardtii has shown that Gatifloxacin can be biodegraded, although the removal efficiency varies.[14] The proposed biodegradation pathways include hydroxylation, demethylation, and cleavage of the quinolone ring, indicating that microorganisms can structurally alter the antibiotic.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies, providing a comparative overview of Gatifloxacin's stability under different stress conditions.

Table 1: Summary of Gatifloxacin Forced Degradation Studies

| Stress Condition | Exposure Details | % Gatifloxacin Recovery | Degradation Products (%) | Degradation Product Rt (min) | Reference |

|---|---|---|---|---|---|

| Acid | 1 N HCl, refluxed for 8h | 71.91 | 28.09 | 1.458, 1.625, 1.892, 3.458 | [8] |

| Acid | 0.1 M HCl, 80°C for 2h | 97.48 | 2.52 | - | [5] |

| Base | 1 N NaOH, refluxed for 8h | 93.54 | 6.46 | 1.450, 1.608, 1.958, 3.842 | [8] |

| Base | 0.1 M NaOH, 80°C for 5h | 95.95 | 4.05 | - | [5] |

| Oxidative | 30% H₂O₂, refluxed for 8h | 89.12 | 10.88 | 1.558, 1.700, 1.942, 3.925 | [8] |

| Oxidative | 3% H₂O₂, RT for 24h | 65.50 | 34.50 | 1.312, 2.598, 8.969, 9.493, 10.838, 11.763, 12.209, 12.594, 13.823, 14.126, 14.649 | [5] |

| Oxidative | 30% H₂O₂ | 91.55 | 8.45 | - | [6] |

| Thermal | Dry heat, 70°C for 48h | 96.21 | 3.79 | 1.442, 1.592, 1.950 | [8] |

| Thermal | 70°C for 48h | 93.94 | 6.06 | - | [5] |

| Photolytic | UV light, 254 nm for 48h | 94.13 | 5.87 | 1.450, 1.600, 1.958 |[8] |

Table 2: Ozonation Degradation Products of Gatifloxacin at Different pH

| Condition | Proposed Degradation Products (m/z) | Reference |

|---|---|---|

| pH 3 | 335, 309, 277, 237, 207, 178, 138 | [7][13] |

| pH 7 | 352, 316, 279, 258, 235, 207, 191, 124 | [7][13] |

| pH 10 | 331, 317, 287, 247, 235, 221 |[7][13] |

Experimental Protocols

The identification and quantification of Gatifloxacin and its degradation products predominantly rely on High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Protocol

A typical forced degradation study involves the following steps:

-

Preparation of Stock Solution: A stock solution of Gatifloxacin is prepared in a suitable solvent, such as distilled water or methanol.[8]

-

Application of Stress:

-

Acidic/Basic Hydrolysis: The stock solution is mixed with an acid (e.g., 1 N HCl) or a base (e.g., 1 N NaOH) and often refluxed for a specified period (e.g., 8 hours).[8]

-

Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3-30% H₂O₂) and may be heated to facilitate the reaction.[5][8]

-

Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a specific temperature (e.g., 70°C) for an extended time (e.g., 48 hours).[8]

-

Photodegradation: A solution of the drug is exposed to UV light (e.g., at 254 nm) or simulated sunlight for a defined period.[8][11]

-

-

Sample Preparation: After exposure, the stressed samples are neutralized (if necessary), diluted to an appropriate concentration, and prepared for analysis.

-

Chromatographic Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products.

Representative Stability-Indicating HPLC Method

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]

-

Column: Reverse-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm).[8][15]

-

Mobile Phase: A mixture of a buffer and an organic solvent, such as disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with pH adjusted to 3.3 using orthophosphoric acid.[8][15]

-

Temperature: Ambient (25 ± 2 °C).[15]

-

Retention Time of Gatifloxacin: Approximately 2.767 min under these conditions.[8][15]

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the proposed degradation pathways of Gatifloxacin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. actascientific.com [actascientific.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]

- 6. scielo.br [scielo.br]

- 7. iwaponline.com [iwaponline.com]

- 8. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the aquatic photodegradation of two ionisable fluoroquinolone antibiotics - Gatifloxacin and balofloxacin: Degradation kinetics, photobyproducts and risk to the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity, biodegradation of moxifloxacin and gatifloxacin on Chlamydomonas reinhardtii and their metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Territory of Despropylene Gatifloxacin: A Review of Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Despropylene gatifloxacin, a known metabolite and process impurity of the fourth-generation fluoroquinolone antibiotic gatifloxacin, represents a significant knowledge gap in the comprehensive safety and activity profile of its parent compound. While gatifloxacin's broad-spectrum antibacterial efficacy is well-documented, the specific biological activities of its related substances, including this compound, remain largely unexplored in publicly available literature. This technical guide synthesizes the current understanding of gatifloxacin's mechanism of action and the limited information on its degradation products to infer the potential, yet unconfirmed, biological activity of this compound. The conspicuous absence of quantitative data and dedicated experimental studies on this compound underscores a critical need for further research to fully characterize its pharmacological and toxicological profile.

Introduction to Gatifloxacin

Gatifloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By targeting both enzymes, gatifloxacin exhibits potent bactericidal activity.[5]

This compound is recognized as a related substance to gatifloxacin, arising from the manufacturing process or as a metabolite.[7][8][] While its chemical structure and synthesis have been described, a thorough investigation into its biological properties is not evident in the current body of scientific literature.[7]

The Parent Compound: Gatifloxacin's Mechanism of Action

To hypothesize the potential biological activity of this compound, it is essential to first understand the well-established mechanism of its parent compound.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by forming a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzyme. This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks and subsequent cell death.

The following diagram illustrates the established signaling pathway for Gatifloxacin's antibacterial action.

Caption: Gatifloxacin's mechanism of action targeting bacterial DNA replication.

This compound: An Uncharacterized Entity

Despite being a known impurity and metabolite, specific studies detailing the biological activity of this compound are conspicuously absent from the scientific literature. Searches for its antibacterial spectrum, cytotoxicity, and mechanism of action have not yielded any quantitative data or dedicated experimental protocols.

Inferences from Gatifloxacin Degradation Studies

Some studies have investigated the degradation of gatifloxacin under various conditions, such as ozonation.[1][10][11] These studies generally report that the degradation products of gatifloxacin exhibit lower antimicrobial activity compared to the parent compound.[1][10] One study on the ozonation of gatifloxacin noted that while the antimicrobial activity of the resulting solution decreased, the overall toxicity to the marine bacteria Vibrio fischeri could increase under certain pH conditions.[10][11] However, these studies analyze the mixture of degradation products and do not isolate or quantify the specific activity of this compound.

Potential Biological Activity: A Hypothesis

Based on the structure of this compound, which retains the core fluoroquinolone pharmacophore, it is plausible to hypothesize that it may possess some level of antibacterial activity, albeit likely reduced compared to gatifloxacin. The structural modification in the piperazine ring could affect its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.

A logical workflow for the initial biological evaluation of this compound would involve a series of established in vitro assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gatifloxacin: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 10. iwaponline.com [iwaponline.com]

- 11. Evaluation of residual antimicrobial activity and acute toxicity during the degradation of gatifloxacin by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Despropylene Gatifloxacin: A Technical Overview of its Role as a Gatifloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is primarily excreted unchanged from the human body. However, a minor metabolic pathway leads to the formation of several metabolites, including despropylene gatifloxacin. This technical guide provides a comprehensive overview of this compound as a metabolite of gatifloxacin, summarizing the current understanding of its formation, quantitative data, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Gatifloxacin is a potent antibacterial agent with a broad spectrum of activity. While its pharmacokinetic profile is characterized by high bioavailability and predominantly renal excretion of the parent drug, a small fraction undergoes biotransformation.[1][2][3] Understanding the metabolic fate of gatifloxacin is crucial for a complete safety and efficacy profile. This compound has been identified as a metabolite of gatifloxacin.[4] This document will delve into the specifics of this metabolic conversion.

Gatifloxacin Metabolism and the Formation of this compound

Gatifloxacin undergoes very limited metabolism in humans. It is reported that less than 1% of an administered dose is excreted in the urine as metabolites.[1][5] The primary metabolites identified are the ethylenediamine and methylethylenediamine metabolites.[1][6]

This compound is a known metabolite that can be formed through the cleavage of the piperazine ring of the parent gatifloxacin molecule.[4] Interestingly, it has also been suggested that this compound can originate as an impurity from the synthesis of gatifloxacin, specifically from the presence of ethylenediamine in the 2-methylpiperazine raw material, or through photolytic degradation.[4] The exact enzymatic pathways responsible for the in vivo formation of this compound from gatifloxacin have not been extensively elucidated in the available literature. However, the biotransformation of fluoroquinolones can generally involve cytochrome P450 (CYP) enzymes, although gatifloxacin itself shows no significant interaction with the major CYP isozymes.[2][3]

The logical relationship for the formation of this compound from Gatifloxacin can be visualized as follows:

Caption: Metabolic Fate of Gatifloxacin.

Quantitative Data

Specific quantitative data on the conversion rate of gatifloxacin to this compound in humans is scarce in the published literature. The general consensus is that the formation of this and other metabolites is a minor pathway, accounting for less than 1% of the total administered dose of gatifloxacin.[1][5]

| Parameter | Value | Reference(s) |

| Metabolite Excretion | < 1% of total gatifloxacin dose | [1],[5] |

| Primary Metabolites | Ethylenediamine and methylethylenediamine derivatives | [1],[6] |

| This compound Formation | Minor metabolic pathway | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of a this compound standard and a proposed analytical method for its quantification in biological matrices.

Synthesis of this compound Reference Standard

A reference standard of this compound is essential for accurate quantification. A synthetic route has been described in the literature.[4] The general workflow for the synthesis is outlined below:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Condensation: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate is reacted with ethylenediamine in acetonitrile.

-

Hydrolysis: The resulting intermediate is then treated with triethylamine in methanol to yield this compound.

-

Purification and Characterization: The final product should be purified using appropriate chromatographic techniques and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantification of this compound in Biological Matrices by LC-MS/MS

This proposed method is adapted from established LC-MS/MS methods for gatifloxacin.[7][8]

Experimental Workflow:

References

- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of gatifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Despropylene Gatifloxacin

Abstract

This application note describes a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Despropylene Gatifloxacin, a known impurity and metabolite of Gatifloxacin.[1][2] The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for the analysis of the drug substance and for stability studies.[3] The developed method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

Introduction

This compound is a significant related substance of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][3] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential for the accurate quantification of this compound. This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method, including forced degradation studies to demonstrate its specificity.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 172426-86-7[2] |

| Molecular Formula | C16H18FN3O4[4] |

| Molecular Weight | 335.33 g/mol [2] |

| Chemical Structure | (Structure can be visualized from publicly available chemical databases) |

Experimental

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing should be performed using a suitable chromatography data station.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Purified water (HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Supelco 516 C-18-DB or equivalent)[5] |

| Mobile Phase | 20mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v)[6] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 293 nm[5] |

| Run Time | 20 minutes |

Protocols

Standard and Sample Preparation

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Solution Preparation (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[7] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][8]

Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N HCl and keep at 60°C for 2 hours. Neutralize the solution with 1N NaOH and dilute to the final concentration with the mobile phase.

Base Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N NaOH and keep at 60°C for 2 hours. Neutralize the solution with 1N HCl and dilute to the final concentration with the mobile phase.

Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 30% H2O2 and keep at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to achieve the final concentration.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the mobile phase to achieve the final concentration.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be pure and well-resolved from any degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the analytical concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% for three concentration levels (80%, 100%, and 120%). |

| Precision (RSD) | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.- Intermediate Precision (Inter-day): RSD ≤ 2.0% on a different day with a different analyst. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). |

Visualizations

Caption: Workflow for Analytical Method Development and Validation.

Caption: Forced Degradation Study Workflow.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability assessment of this compound in bulk drug substance. The forced degradation studies confirm the stability-indicating nature of the method, with the ability to separate the main peak from its degradation products.

References

- 1. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. As with any active pharmaceutical ingredient (API), purity is a critical quality attribute. Gatifloxacin related compound C, chemically known as 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1], is a known impurity of Gatifloxacin. Monitoring and controlling the levels of this and other related substances is essential to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the detection and quantification of Gatifloxacin related compound C using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced degradation studies are integral to developing a stability-indicating method, providing assurance that the analytical procedure can detect changes in the identity, purity, and potency of the drug product[2]. Such studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products[2][3]. The analytical method must then be able to separate these degradation products from the main active ingredient and its known impurities.

Analytical Principle

The method described here utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Gatifloxacin and its related compounds are separated based on their differential partitioning between the stationary and mobile phases. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Gatifloxacin and its related compound C.

Caption: Workflow for Gatifloxacin Related Compound C Analysis.

Detailed Experimental Protocol

This protocol is a synthesis of validated methods for the analysis of Gatifloxacin and its impurities.[3][4][5][6][7]

Instrumentation and Chromatographic Conditions

-

HPLC System: A gradient HPLC system with a UV-Vis detector.

-

Column: Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm or equivalent.[6][7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[6][7][8]

-

Gradient Program: A gradient program should be optimized to ensure separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time.

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile is commonly used.

-

Standard Solution:

-

Accurately weigh about 35 mg of Gatifloxacin working standard into a 100 mL volumetric flask.[8]

-

Add approximately 50 mL of diluent and sonicate to dissolve.[8]

-

Dilute to volume with diluent and mix well.[8]

-

Perform further serial dilutions to achieve a final concentration suitable for the calibration curve.[8]

-

-

Sample Solution:

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injecting a standard solution multiple times and evaluating parameters such as:

-

Tailing factor: Should be less than 2.0 for the Gatifloxacin peak.

-

Theoretical plates: Should be greater than 2000 for the Gatifloxacin peak.

-

Relative Standard Deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of Gatifloxacin and its related substances.

Table 1: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Gatifloxacin | 4.0 - 40.0 | 0.9998 | [3] |

| Gatifloxacin | 4.0 - 12.0 | 0.9997 | [9] |

| Gatifloxacin | 0.5 - 30.0 | 0.999 | [10][11] |

| Gatifloxacin | 4.0 - 14.0 | - | [12] |

Table 2: Precision

| Precision Type | Analyte | RSD (%) | Reference |

| Intraday | Gatifloxacin | < 5 | [9] |

| Interday | Gatifloxacin | < 5 | [9] |

| Intraday | Gatifloxacin | < 1.05 | [12] |

| Interday | Gatifloxacin | < 1.05 | [12] |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Levels | Recovery (%) | Reference |

| Gatifloxacin | - | 100.21 | [9] |

| Gatifloxacin | - | > 99.91 | [3] |

| Gatifloxacin | 2.5, 5, 7.5 µg/mL | - | [10] |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Analyte | Value | Reference |

| LOD | Gatifloxacin | 1.73 ng/mL | [13] |

| LOQ | Gatifloxacin | 5.77 ng/mL | [13] |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed. The following conditions are typically employed:

-

Acid Degradation: 1N HCl at reflux.[3]

-

Base Degradation: 1N NaOH at reflux.[3]

-

Oxidative Degradation: 30% H₂O₂ at room temperature or with gentle heating.[3]

-

Thermal Degradation: Dry heat at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm).[3]

The HPLC method should be able to resolve the Gatifloxacin peak from any degradation products formed under these stress conditions.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different components of method validation for an analytical procedure.

References

- 1. Gatifloxacin USP Related Compound C? | 112811-72-0 [chemicea.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. idk.org.rs [idk.org.rs]

- 7. researchgate.net [researchgate.net]

- 8. zastita-materijala.org [zastita-materijala.org]

- 9. researchgate.net [researchgate.net]

- 10. scholars.direct [scholars.direct]

- 11. scholars.direct [scholars.direct]

- 12. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Quantification of Gatifloxacin in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides detailed protocols for the quantification of gatifloxacin in biological matrices, primarily plasma, using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gatifloxacin undergoes minimal metabolism in humans, with over 80% of the dose excreted unchanged in the urine.[1] Less than 1% is excreted as ethylenediamine and methyl ethylenediamine metabolites.[2] Due to its limited biotransformation, the quantification of gatifloxacin itself is the primary focus for pharmacokinetic and therapeutic drug monitoring studies. This document outlines validated methods for the accurate and precise measurement of gatifloxacin in biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated bioanalytical methods for gatifloxacin.

Table 1: HPLC Method Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range | 0.1 - 10 µg/mL[3] | 4.0 - 40 µg/mL[4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] | Not Reported |

| Limit of Detection (LOD) | Not Reported | Not Reported |

| Precision (%RSD) | Within-day: <12.5%Between-day: <12.5%[3] | Not Reported |

| Accuracy (%) | 92.0% - 112%[3] | Average Recovery >99.91%[4][5] |

| Internal Standard | Not specified for Gatifloxacin alone | Not Applicable |

Table 2: LC-MS/MS Method Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range | 10 - 1000 ng/mL[6] | 1.56 - 400 ng/mL[7][8] |

| Lower Limit of Quantification (LLOQ) | Not Reported | 1.56 ng/mL |

| Limit of Detection (LOD) | 500 pg/mL[6] | Not Reported |

| Precision (%RSD) | Intraday: <6.0%Interday: <6.0%[6] | Good precision reported[7][8] |

| Accuracy (%Error) | <5.4%[6] | Good accuracy reported[7][8] |

| Internal Standard | Ciprofloxacin[6] | Not specified |

Experimental Protocols

Protocol 1: Quantification of Gatifloxacin in Human Plasma by HPLC-UV

This protocol is based on a method for the simultaneous determination of multiple fluoroquinolones.[3]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (if used).

-

Add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions

-

Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3]

-

Mobile Phase: 20 mM sodium dihydrogen phosphate-2 hydrate (pH = 3.2) and acetonitrile (75:25, v/v)[3]

-

Flow Rate: 1.5 mL/min[3]

-

Detection: UV at 260 nm[3]

-

Temperature: Ambient

Protocol 2: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of gatifloxacin in human plasma.[6]

1. Sample Preparation (Solid-Phase Extraction)

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 250 µL of plasma, add 25 µL of internal standard solution (Ciprofloxacin, 1 µg/mL).[6]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1100 Series or equivalent

-

Column: Waters Symmetry C18 (50 x 2.1 mm, 5 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.2 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Ion Electrospray (ESI+)[6]

-

MRM Transitions:

Visualizations

Caption: Experimental workflow for the quantification of Gatifloxacin in plasma.

Caption: Mechanism of action of Gatifloxacin.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Gatifloxacin (HMDB0015178) [hmdb.ca]

- 5. Simultaneous determination of levofloxacin, gatifloxacin and moxifloxacin in serum by liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing for Despropylene Gatifloxacin in HPLC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Despropylene Gatifloxacin during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a non-symmetrical peak with a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact resolution, sensitivity, and the accuracy of peak integration and quantification.[2]

Q2: Why is this compound prone to peak tailing?

A2: this compound, an impurity and metabolite of Gatifloxacin, possesses basic amine functional groups in its structure.[3][4][5] These basic groups can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[1][6][7] This secondary interaction delays the elution of a portion of the analyte molecules, leading to a "tailing" effect.

Q3: What are the primary causes of peak tailing in HPLC analysis?

A3: The most common causes of peak tailing include:

-

Secondary Silanol Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the stationary phase surface.[1][6][7][8]

-

Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to inconsistent ionization and peak shape distortion.[8]

-

Column Issues: Problems such as column voids, contamination of the column frit or packing material, or the use of older, less deactivated columns can all contribute to peak tailing.[9]

-

Extra-Column Volume: Excessive dead volume in the HPLC system, for example, from long or wide-bore tubing, can cause peak broadening and tailing.[8]

-

Sample Overload: Injecting too high a concentration or volume of the sample can lead to asymmetrical peaks.[9][10]

-

Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[2]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it is crucial to identify the potential cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary chemical interactions.

2.1. Adjusting Mobile Phase pH

For basic compounds like this compound, lowering the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[1][6]

-

Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH in the range of 2.5 to 3.5 is often a good starting point for basic analytes on silica-based columns.[2][6]

2.2. Modifying Buffer Concentration and Type

An inadequate buffer concentration can lead to pH shifts on the column, causing peak tailing.

-

Recommendation: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM. The choice of buffer is also important; phosphate and acetate buffers are commonly used at lower pH.

2.3. Using Mobile Phase Additives

Adding a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with the analyte.

-

Recommendation: Triethylamine (TEA) is a common additive for this purpose. A concentration of 0.1% (v/v) TEA in the mobile phase has been shown to be effective in improving the peak shape of Gatifloxacin.[11]

| Parameter | Recommendation | Rationale |

| Mobile Phase pH | Adjust to 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions with basic analytes.[2][6] |

| Buffer Concentration | 10 - 50 mM | Maintains a stable pH environment on the column.[6][12] |

| Mobile Phase Additive | 0.1% Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[11] |

Step 3: Column Selection and Care

The choice of HPLC column and its condition are critical for achieving good peak symmetry.

3.1. Column Chemistry

-

Recommendation: Utilize a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which reduces the potential for secondary interactions.[1][8] "Type B" silica columns are generally preferred over older "Type A" silica for analyzing basic compounds.[7]

3.2. Column Contamination and Voids

-

Recommendation: If the column has been in use for a while, consider flushing it with a strong solvent to remove any strongly retained contaminants. If peak shape does not improve, the column may have a void at the inlet or be irreversibly contaminated, in which case it should be replaced.[9] Using a guard column can help extend the life of the analytical column.

Step 4: System and Sample Considerations

4.1. Minimizing Extra-Column Volume

-

Recommendation: Keep the tubing between the injector, column, and detector as short and with as small an internal diameter as possible to minimize dead volume.[8]

4.2. Sample Concentration and Solvent

-

Recommendation: Prepare the this compound standard and sample in the initial mobile phase whenever possible. If a stronger solvent must be used, inject the smallest possible volume.[2] To check for mass overload, try injecting a diluted sample; if the peak shape improves, the original sample was too concentrated.[9][10]

Experimental Protocols

The following are examples of HPLC methods that have been successfully used for the analysis of Gatifloxacin, which can be adapted for this compound.

Method 1: RP-HPLC with pH Control

This method focuses on controlling the mobile phase pH to achieve good peak symmetry.

| Parameter | Condition |

| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[13] |

| Mobile Phase | 0.025 M Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[13] |

| Flow Rate | 1.0 mL/min[13] |

| Detection | UV at 293 nm[13] |

| Temperature | Ambient (25 ± 2 °C)[13] |

Method 2: RP-HPLC with a Mobile Phase Additive

This method utilizes a competing base to improve the peak shape of Gatifloxacin.

| Parameter | Condition |

| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase | Methanol: 0.02 M Phosphate buffer containing 0.1% v/v Triethylamine (70:30, v/v), pH 3.0[11] |

| Flow Rate | 1.0 mL/min (Implied standard) |

| Detection | UV at 254 nm[11] |

| Temperature | 50 °C[11] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between the causes of peak tailing and the corresponding solutions.

Caption: Causes and solutions for peak tailing.

References

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. i01.yizimg.com [i01.yizimg.com]

- 3. chemscene.com [chemscene.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 8. chromtech.com [chromtech.com]

- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. scielo.br [scielo.br]

- 12. hplc.eu [hplc.eu]

- 13. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

optimization of mobile phase for Gatifloxacin impurity analysis

Welcome to the Technical Support Center for Gatifloxacin impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and resolving common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Gatifloxacin impurity analysis?

A typical starting point for developing a reversed-phase HPLC method for Gatifloxacin and its impurities involves a combination of an aqueous buffer and an organic modifier. Common mobile phases consist of a phosphate buffer or an acidic aqueous solution with acetonitrile or methanol. For example, a mobile phase of 0.025 M disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid, has been successfully used.[1] Another approach utilizes a gradient elution with 0.1% trifluoroacetic acid in water as mobile phase A and acetonitrile as mobile phase B.[2]

Q2: How does the pH of the mobile phase affect the analysis?

The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and resolution of Gatifloxacin and its impurities. Gatifloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Adjusting the pH can alter the ionization state of the analyte and impurities, thereby affecting their interaction with the stationary phase. For instance, adjusting the mobile phase pH to around 3.0 can lead to sharp, symmetrical peaks.[3][4][5] Minor adjustments to the pH (e.g., ±0.2 units) may not significantly change the retention time but can influence the peak area.[1]

Q3: What are common causes of peak tailing for Gatifloxacin?

Peak tailing in Gatifloxacin analysis is often attributed to secondary interactions between the basic nitrogen atoms in the Gatifloxacin molecule and residual silanol groups on the silica-based stationary phase.[3] This can be addressed by:

-

Lowering the mobile phase pH: An acidic mobile phase (e.g., pH 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[6]

-

Using a silanol blocker: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[3]

-

Employing an end-capped column: Modern, well-end-capped columns have fewer exposed silanol groups.

-

Increasing buffer concentration: A higher buffer concentration can sometimes improve peak shape.[7]

Q4: How can I improve the resolution between Gatifloxacin and its impurities?

Improving resolution can be achieved by systematically optimizing several chromatographic parameters:

-

Mobile Phase Composition: Varying the ratio of the organic modifier to the aqueous phase can significantly alter selectivity.

-

Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.

-

Column Chemistry: Trying different stationary phases (e.g., C18, C8, Phenyl) can provide different selectivities.

-

Temperature: Adjusting the column temperature can influence selectivity and peak shape.

-

Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of Gatifloxacin impurities.

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with residual silanols. | Lower the mobile phase pH (e.g., to 3.0).[3][6] Add a silanol blocker like triethylamine (TEA) to the mobile phase.[3] Use a modern, well-end-capped column. |

| Column overload.[8] | Reduce the sample concentration or injection volume. | |

| Poor Resolution | Inadequate separation between Gatifloxacin and an impurity. | Optimize the mobile phase composition (organic-to-aqueous ratio).[2] Implement a gradient elution program. Try a different column chemistry (e.g., C8, Phenyl). Adjust the column temperature. |

| Broad Peaks | Column degradation or contamination.[8] | Flush the column with a strong solvent. Use a guard column to protect the analytical column.[8] If the problem persists, replace the column. |

| High dead volume in the HPLC system. | Check all fittings and connections for leaks or improper seating. Use tubing with a smaller internal diameter. | |

| Split Peaks | Partially blocked column frit.[7] | Reverse-flush the column. If this fails, replace the frit or the column. |

| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | |

| Ghost Peaks | Contamination in the mobile phase or system.[8] | Use fresh, high-purity solvents and reagents. Flush the entire HPLC system, including the injector. |

| Sample carryover from a previous injection.[8] | Implement a needle wash step in the autosampler method. Inject a blank run to confirm carryover. |

Experimental Protocols

Example 1: Isocratic HPLC Method

This method is suitable for the routine analysis of Gatifloxacin and some of its known impurities.

-

Column: SUPELCO® 516 C-18-DB (250 mm x 4.6 mm, 5 µm)[1]

-

Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v). The pH is adjusted to 3.3 with orthophosphoric acid.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 293 nm[1]

-

Column Temperature: Ambient (25 ± 2 °C)[1]

-

Injection Volume: 20 µL

Example 2: Gradient HPLC Method for Impurity Profiling

This gradient method is designed to separate a wider range of potential impurities.

-

Column: Zorbax Eclipse C18 (50 mm x 4.6 mm, 5µm)[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water[2]

-

Mobile Phase B: Acetonitrile[2]

-

Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic impurities. The exact gradient profile would need to be optimized.

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV at 220 nm[2]

-

Column Temperature: 35°C[2]

-

Injection Volume: 10 µL

Data Presentation

Table 1: Effect of Mobile Phase Composition on Gatifloxacin Retention Time

| Mobile Phase Composition (Aqueous:Organic, v/v) | Aqueous Component | Organic Component | Retention Time (min) | Peak Shape | Reference |

| 75:25 | 0.02 M Dihydrogen potassium phosphate buffer | Acetonitrile | 2.925 | Tailing | [1] |

| 65:35 | 0.02 M Dihydrogen potassium phosphate buffer | Acetonitrile | 3.525 | Tailing | [1] |

| 75:25 | 0.025 M Disodium hydrogen phosphate buffer (pH 3.3) | Acetonitrile | 2.767 | Symmetrical | [1] |

| 85:15 | 3% Acetic acid in water | Acetonitrile | Not specified | Not specified | [9][10] |

| 80:20 | 0.025 M Potassium dihydrogen phosphate (pH 3.0) | Methanol | 3.0 | Not specified | [5] |

Visualizations

Caption: Workflow for Mobile Phase Optimization.

Caption: Troubleshooting Common HPLC Peak Shape Issues.

References

- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idk.org.rs [idk.org.rs]

- 3. scielo.br [scielo.br]

- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianjpr.com [asianjpr.com]

- 6. agilent.com [agilent.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mastelf.com [mastelf.com]

- 9. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

minimizing the formation of Despropylene Gatifloxacin during synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Despropylene Gatifloxacin during the synthesis of Gatifloxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a known process-related impurity and metabolite of Gatifloxacin.[1] Its presence in the final active pharmaceutical ingredient (API) can affect the quality, safety, and efficacy of the drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) recommend that impurities present at levels greater than 0.1% should be identified and characterized.[1] Therefore, controlling the formation of this compound is critical during synthesis.

Q2: What is the primary cause of this compound formation?

The formation of this compound primarily originates from the presence of an ethylenediamine impurity in the 2-methylpiperazine raw material.[1] This ethylenediamine can condense with a key intermediate in the Gatifloxacin synthesis, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate, leading to the formation of the Despropylene impurity.[1]

Q3: How can the formation of this compound be minimized at the source?

The most effective preventative measure is to control the quality of the 2-methylpiperazine raw material. It is recommended to use 2-methylpiperazine with a specified limit of ethylenediamine impurity, ideally not more than 0.1%.[1]

Q4: What are the recommended reaction conditions to synthesize Gatifloxacin with high purity?

Several synthetic routes for Gatifloxacin have been developed to achieve high yield and purity.[2] A common approach involves the condensation of a functionalized quinolone carboxylic acid with 2-methylpiperazine. The reaction is often carried out in a dipolar aprotic solvent.

Troubleshooting Guide: Minimizing this compound

This guide provides specific troubleshooting steps to address the formation of this compound during Gatifloxacin synthesis.

Issue: Detection of this compound impurity in the reaction mixture or final product.

1. Root Cause Analysis: Raw Material Purity

-

Action: Analyze the 2-methylpiperazine raw material for the presence of ethylenediamine impurity.

-

Method: A gas chromatography (GC) method can be developed and validated for the determination of ethylenediamine in 2-methylpiperazine.

-

Control Strategy: Implement a strict quality control specification for incoming 2-methylpiperazine, ensuring the ethylenediamine content is below 0.1%.[1]

2. Optimization of Reaction Conditions

While raw material control is paramount, optimizing reaction conditions can further suppress impurity formation.

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl sulfoxide (DMSO) or Acetonitrile | These polar aprotic solvents are commonly used for this type of nucleophilic aromatic substitution reaction.[3] |

| Temperature | 53°C - 57°C | A controlled temperature range can help ensure the desired reaction rate while minimizing side reactions.[3] |

| Reaction Time | Approximately 24 hours | Monitoring the reaction progress by HPLC is crucial to determine the optimal reaction time.[3] |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents potential side reactions that may be promoted by atmospheric oxygen or moisture.[3] |

3. Purification of the Final Product

If this compound is still present after synthesis, purification steps are necessary.

-

Recrystallization: This is a highly effective method for purifying Gatifloxacin and removing impurities.

-

pH Adjustment and Extraction:

-

The crude Gatifloxacin can be dissolved in an aqueous acidic solution (pH below 4.5) and washed with a suitable organic solvent to remove non-basic impurities.

-

Subsequently, adjusting the pH of the aqueous layer to 6-8 will precipitate the purified Gatifloxacin.

-

Experimental Protocols

Protocol 1: Quantification of Ethylenediamine in 2-Methylpiperazine by GC

-

Objective: To determine the percentage of ethylenediamine impurity in 2-methylpiperazine raw material.

-